molecular formula C44H80INO4 B12608151 1-Methyl-3,5-bis[(octadecyloxy)carbonyl]pyridin-1-ium iodide CAS No. 648880-85-7

1-Methyl-3,5-bis[(octadecyloxy)carbonyl]pyridin-1-ium iodide

Cat. No.: B12608151
CAS No.: 648880-85-7
M. Wt: 814.0 g/mol
InChI Key: AAPMZMUXBMDFEU-UHFFFAOYSA-M
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Description

1-Methyl-3,5-bis[(octadecyloxy)carbonyl]pyridin-1-ium iodide is a pyridinium salt with a complex structure It is characterized by the presence of long octadecyloxycarbonyl chains attached to the pyridinium ring

Preparation Methods

The synthesis of 1-Methyl-3,5-bis[(octadecyloxy)carbonyl]pyridin-1-ium iodide typically involves the nucleophilic substitution of bromine with pyridine or substituted pyridines . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the reaction. Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Methyl-3,5-bis[(octadecyloxy)carbonyl]pyridin-1-ium iodide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the iodide ion. Common reagents and conditions for these reactions include the use of solvents like ethanol or methanol and maintaining specific temperature and pH conditions. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

1-Methyl-3,5-bis[(octadecyloxy)carbonyl]pyridin-1-ium iodide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-3,5-bis[(octadecyloxy)carbonyl]pyridin-1-ium iodide involves its interaction with molecular targets through ionic and covalent bonding. The long octadecyloxycarbonyl chains may facilitate interactions with lipid membranes, enhancing its ability to penetrate cells and exert its effects. The pathways involved depend on the specific application and the biological or chemical context.

Comparison with Similar Compounds

Similar compounds to 1-Methyl-3,5-bis[(octadecyloxy)carbonyl]pyridin-1-ium iodide include other pyridinium salts such as methylpyridinium . These compounds share a pyridinium core but differ in the substituents attached to the ring. The uniqueness of this compound lies in its long alkyl chains, which impart distinct physical and chemical properties.

Properties

CAS No.

648880-85-7

Molecular Formula

C44H80INO4

Molecular Weight

814.0 g/mol

IUPAC Name

dioctadecyl 1-methylpyridin-1-ium-3,5-dicarboxylate;iodide

InChI

InChI=1S/C44H80NO4.HI/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-48-43(46)41-38-42(40-45(3)39-41)44(47)49-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2;/h38-40H,4-37H2,1-3H3;1H/q+1;/p-1

InChI Key

AAPMZMUXBMDFEU-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC(=O)C1=CC(=C[N+](=C1)C)C(=O)OCCCCCCCCCCCCCCCCCC.[I-]

Origin of Product

United States

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